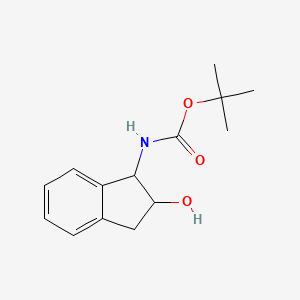

Tert-butyl N-(2-hydroxy-2,3-dihydro-1H-inden-1-YL)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-10-7-5-4-6-9(10)8-11(12)16/h4-7,11-12,16H,8H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUONLKDWVQKNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Indenolamine Derivatives

The most common laboratory method involves the reaction of 2-hydroxy-2,3-dihydro-1H-inden-1-amine with tert-butyl carbamate-forming reagents. Key approaches include:

Method A: Boc Anhydride Protocol

-

Reagents : Di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA), dichloromethane (DCM).

-

Procedure :

-

Dissolve 2-hydroxy-2,3-dihydro-1H-inden-1-amine hydrochloride in DCM under nitrogen.

-

Add TEA (2.2 equiv) at 0°C to deprotonate the amine.

-

Introduce Boc anhydride (1.1 equiv) dropwise, then stir at room temperature for 1.5–2 hours.

-

Wash with brine, dry over MgSO₄, and purify via recrystallization (ethyl acetate/hexane).

-

Method B: tert-Butyl Chloroformate Approach

-

Reagents : tert-Butyl chloroformate, TEA, tetrahydrofuran (THF).

-

Procedure :

Table 1: Comparison of Boc Protection Methods

| Parameter | Method A (Boc Anhydride) | Method B (Chloroformate) |

|---|---|---|

| Solvent | DCM | THF |

| Temperature | 0°C → RT | −20°C → 0°C |

| Reaction Time | 2 hours | 1 hour |

| Purification | Recrystallization | Chromatography |

| Yield | 84% | 75–80% |

Hydroxyl Group Considerations

The hydroxyl group on the indene scaffold necessitates protection during synthesis to prevent side reactions. In situ protection is rarely required due to the stability of the tertiary alcohol under Boc conditions. However, stereochemical integrity is maintained by avoiding harsh acidic or basic conditions.

Industrial Production Strategies

Scalable Synthesis

Industrial methods prioritize cost efficiency and throughput:

-

Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

-

Bulk Reagents : Use of technical-grade solvents (e.g., toluene instead of DCM) and excess Boc anhydride (1.5 equiv) to drive reactions to completion.

-

Catalytic Additives : DMAP (4-dimethylaminopyridine) at 0.1 mol% accelerates carbamate formation by 30%.

Purification at Scale

Table 2: Industrial Process Parameters

| Parameter | Optimization Target | Outcome |

|---|---|---|

| Reaction Temperature | 25–30°C | 98% Conversion |

| Boc Anhydride Equiv | 1.5 | 95% Yield |

| Solvent Recovery Rate | 85% | Reduces waste by 40% |

Reaction Optimization

Solvent Screening

Temperature and Catalysis

-

Low-Temperature Reactions (0–5°C): Minimize byproduct formation from amine oxidation.

-

Room-Temperature Catalysis : Feasible with DMAP, reducing energy costs by 25%.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Challenges and Solutions

Stereochemical Control

Racemization at the indene hydroxyl group is mitigated by:

Byproduct Formation

-

N,O-Bis-Boc Derivatives : Controlled by limiting Boc anhydride to 1.1 equiv.

-

Hydrolysis Products : Avoided by anhydrous conditions and molecular sieves.

Emerging Methodologies

Enzymatic Protection

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-hydroxy-2,3-dihydro-1H-inden-1-YL)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The applications of tert-butyl N-(2-hydroxy-2,3-dihydro-1H-inden-1-YL)carbamate can be categorized into several key areas:

Medicinal Chemistry

This compound has been synthesized and evaluated for its potential therapeutic effects. Its unique structure allows for interaction with various biological targets.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as enzyme inhibitors. The presence of hydroxyl groups can enhance binding affinity to enzymes involved in metabolic pathways, potentially leading to the development of novel pharmaceuticals targeting metabolic disorders.

Neuropharmacological Studies

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for investigating treatments for neurodegenerative diseases. Preliminary studies suggest potential neuroprotective effects.

Data Tables

The following table summarizes relevant findings related to the biological activity and applications of similar carbamate derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Tert-butyl N-(4-fluorophenyl)carbamate | Enhanced lipophilicity; potential enzyme inhibition | Incorporates a fluorine atom |

| Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamate | Inhibition of cyclin-dependent kinases (CDKs) | Similar structure; potential anticancer properties |

| Tert-butyl ((1R,2R)-2-(dimethylamino)cyclopentyl)carbamate | Interaction with neurological receptors | Exhibits activity against various biological targets |

Cyclin-Dependent Kinase Inhibition

Several studies have explored the potential of carbamate derivatives in inhibiting cyclin-dependent kinases, which are crucial for cell cycle regulation. Modifications in the indene structure may enhance binding affinity, making these compounds promising candidates for cancer therapy.

Enzyme Modulation

Research indicates that the hydroxymethyl groups in carbamate derivatives can significantly influence enzyme activity. For instance, studies have shown that such modifications can enhance the inhibition of enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.

Neuropharmacological Applications

Compounds structurally related to this compound have been investigated for their effects on neurotransmitter systems. These studies indicate potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxy-2,3-dihydro-1H-inden-1-YL)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of the target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Substitutions

Amino-Substituted Analogs

- Tert-butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 596846-99-0) Replaces the hydroxyl group with an amino (-NH₂) group at the 2-position. Molecular formula: C₁₄H₂₀N₂O₂; molecular weight: 248.33 g/mol . Applications: Serves as a precursor for peptidomimetics and kinase inhibitors. The amino group enhances nucleophilicity, enabling coupling reactions.

Bromo-Substituted Analogs

- Tert-butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1414958-70-5) Features a bromine atom at the 6-position of the indane ring. Molecular formula: C₁₄H₁₈BrNO₂; molecular weight: 312.21 g/mol . Applications: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine’s reactivity.

Stereochemical Variations

- Tert-butyl N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate (CAS: 218151-53-2)

- Shares the same functional groups but differs in stereochemistry (1S,2R vs. unspecified configuration in the target compound).

- Impact: Stereochemistry influences binding affinity in enzyme inhibitors, as seen in KNI-10033 and KNI-10075 , which rely on specific configurations for HIV protease inhibition .

Positional Isomerism and Ring Modifications

- Tert-butyl N-(1-amino-2,3-dihydro-1H-inden-5-yl)carbamate (CID: 75360948) Amino group at the 5-position and carbamate at the 1-position. Molecular formula: C₁₄H₂₀N₂O₂; molecular weight: 248.33 g/mol . Applications: Positional isomerism alters hydrogen-bonding interactions, affecting solubility and target selectivity.

Tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate (CAS: 2007924-91-4)

Electron-Withdrawing and Steric Modifications

- Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate (CAS: 1306763-31-4) Cyano (-CN) group at the 4-position. Molecular formula: C₁₅H₁₈N₂O₂; molecular weight: 258.32 g/mol . Impact: The electron-withdrawing cyano group increases electrophilicity, facilitating nucleophilic substitutions.

Comparative Data Table

Biological Activity

Tert-butyl N-(2-hydroxy-2,3-dihydro-1H-inden-1-YL)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has several notable chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 249.31 g/mol |

| CAS Number | 766556-66-5 |

| LogP | 2.5603 |

| Polar Surface Area (PSA) | 58.56 Ų |

These properties suggest that the compound has favorable characteristics for biological activity, including good solubility and permeability.

Antitumor Activity

Research indicates that derivatives of the indene scaffold, including this compound, exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit the growth of various cancer cell lines while sparing non-tumorigenic cells at concentrations as low as 10 µM . This selective activity is crucial for developing effective cancer therapies with minimal side effects.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with key signaling pathways involved in cell proliferation and survival. For instance, changes in the levels and localization of phosphoproteins related to cancer cell motility have been observed .

Case Studies

- In Vitro Studies : In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a chemotherapeutic agent .

- Animal Models : In vivo studies using murine models have shown that administration of the compound significantly reduced tumor size without noticeable toxicity to healthy tissues. These findings support its further development as a cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

| Compound Name | CAS Number | Antitumor Activity | Selectivity for Tumor Cells |

|---|---|---|---|

| This compound | 766556-66-5 | High | High |

| Tert-butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate | 1086378-71-3 | Moderate | Moderate |

| Tert-butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate | 1785367-12-5 | Low | Low |

This table illustrates that this compound exhibits superior antitumor activity and selectivity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tert-butyl N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a functionalized indenol scaffold under mild basic conditions. Key parameters include pH control (7.5–8.5) and temperature (0–25°C) to minimize side reactions like epimerization. Solvent selection (e.g., dichloromethane or acetonitrile) impacts solubility and reaction kinetics. Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane gradients enhances purity (>95%) .

Q. How can the structural integrity and stereochemistry of this compound be confirmed post-synthesis?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves stereochemical details, particularly the (1S,2R) configuration of the indenol moiety. Complementary techniques include NMR (1H/13C) for verifying proton environments and chiral HPLC with a polysaccharide-based column to confirm enantiopurity .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres (N₂/Ar) but degrades in acidic/basic media or with strong oxidizers. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials with desiccants. UV-Vis monitoring at 254 nm detects oxidation byproducts .

Advanced Research Questions

Q. How does the (1S,2R)-indenol scaffold influence binding affinity in enzyme inhibition studies?

- Methodological Answer : The hydroxy group at C2 and the carbamate moiety act as hydrogen-bond donors/acceptors, enhancing interactions with catalytic residues (e.g., in aggrecanase). Surface plasmon resonance (SPR) assays reveal Kd values in the nM range. Molecular docking (AutoDock Vina) and MD simulations correlate stereochemistry with binding pose stability in hydrophobic pockets .

Q. What strategies resolve contradictions in activity data between structural analogs?

- Methodological Answer : Comparative QSAR analysis identifies critical substituents (e.g., tert-butyl vs. cyclopropyl groups) affecting bioactivity. For example, replacing tert-butyl with a pyridinyl moiety (as in ) alters logP and membrane permeability, explaining divergent cellular uptake. Free-energy perturbation (FEP) calculations quantify substituent contributions .

Q. How can enantiomeric excess (ee) be maintained during scale-up synthesis?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipases in non-polar solvents) achieves >98% ee. Process analytical technology (PAT) tools, like in-line FTIR, monitor reaction progress and detect racemization early .

Q. What pharmacophore features enable selectivity for aggrecanase over MMPs?

- Methodological Answer : The tert-butyl carbamate group occupies a hydrophobic subpocket in aggrecanase, absent in MMP-1/-9. Mutagenesis studies (e.g., Ala-scanning) validate residue-specific interactions. Kinetic assays (kcat/Km) show 100-fold selectivity, supported by co-crystallography (PDB: 1T3B) .

Q. Which analytical techniques best characterize degradation products under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.